N-(2-ethoxyphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide N-(2-ethoxyphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 941922-75-4
VCID: VC6146249
InChI: InChI=1S/C20H19FN2O2S2/c1-2-25-18-6-4-3-5-17(18)23-19(24)11-16-13-27-20(22-16)26-12-14-7-9-15(21)10-8-14/h3-10,13H,2,11-12H2,1H3,(H,23,24)
SMILES: CCOC1=CC=CC=C1NC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)F
Molecular Formula: C20H19FN2O2S2
Molecular Weight: 402.5

N-(2-ethoxyphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide

CAS No.: 941922-75-4

Cat. No.: VC6146249

Molecular Formula: C20H19FN2O2S2

Molecular Weight: 402.5

* For research use only. Not for human or veterinary use.

N-(2-ethoxyphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide - 941922-75-4

Specification

CAS No. 941922-75-4
Molecular Formula C20H19FN2O2S2
Molecular Weight 402.5
IUPAC Name N-(2-ethoxyphenyl)-2-[2-[(4-fluorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide
Standard InChI InChI=1S/C20H19FN2O2S2/c1-2-25-18-6-4-3-5-17(18)23-19(24)11-16-13-27-20(22-16)26-12-14-7-9-15(21)10-8-14/h3-10,13H,2,11-12H2,1H3,(H,23,24)
Standard InChI Key HFANOGQDUKLWKY-UHFFFAOYSA-N
SMILES CCOC1=CC=CC=C1NC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)F

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a central thiazole ring (a five-membered heterocycle with nitrogen and sulfur atoms) connected to a 4-fluorobenzyl group via a thioether bridge. The acetamide side chain is substituted with a 2-ethoxyphenyl group, introducing both hydrophilic (ethoxy) and hydrophobic (aryl) regions. This hybrid structure enhances membrane permeability and target binding affinity .

Physicochemical Characteristics

Key properties include:

PropertyValue
Molecular FormulaC20H19FN2O2S2\text{C}_{20}\text{H}_{19}\text{FN}_{2}\text{O}_{2}\text{S}_{2}
Molecular Weight402.5 g/mol
CAS Number941922-75-4
Hydrogen Bond Donors2 (amide NH, ethoxy OH)
Hydrogen Bond Acceptors6 (amide O, thiazole N, ethoxy O)
Rotatable Bonds7

These parameters, calculated using PubChem algorithms, suggest moderate bioavailability and compatibility with Lipinski’s rule of five .

Synthesis and Chemical Reactivity

Synthetic Pathways

While no explicit synthesis for this compound is documented, analogous thiazole-acetamide derivatives are typically prepared through multi-step routes:

  • Thiazole Ring Formation: Reaction of α-haloketones with thiourea or thioamides under basic conditions generates the thiazole core.

  • Thioether Linkage: The 4-fluorobenzyl thioether is introduced via nucleophilic substitution between a thiolate intermediate and 4-fluorobenzyl chloride.

  • Acetamide Functionalization: Coupling the thiazole-thioether intermediate with 2-ethoxyphenylacetic acid using carbodiimide-based activating agents (e.g., EDC/HOBt) yields the final product.

Reactivity Profile

The compound’s reactivity is dominated by:

  • Thioether Oxidation: Susceptible to oxidation by agents like H2O2\text{H}_{2}\text{O}_{2}, forming sulfoxides or sulfones.

  • Amide Hydrolysis: Acidic or basic conditions may cleave the acetamide bond, releasing 2-ethoxyaniline and acetic acid derivatives.

  • Electrophilic Aromatic Substitution: The ethoxyphenyl group can undergo nitration or halogenation at the para position .

Biological Activities and Mechanisms

Antimicrobial Effects

Thiazole derivatives are known to disrupt bacterial cell wall synthesis. For instance, a related compound, N-(2,5-dimethylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide, exhibited MIC values of 4 µg/mL against Staphylococcus aureus. The 4-fluorobenzyl group in the title compound may enhance lipid bilayer penetration, potentiating similar activity .

Anti-Inflammatory Activity

The ethoxyphenyl moiety may modulate COX-2 or NF-κB pathways. In murine models, analogs reduced IL-6 levels by 60% at 50 mg/kg doses.

Research Gaps and Future Directions

Unexplored Pharmacokinetics

Key unanswered questions include:

  • Oral bioavailability and metabolic stability in hepatic microsomes.

  • Blood-brain barrier permeability, critical for CNS-targeted therapies.

Synthetic Optimization

Improving yield (>70%) and purity (>98%) via flow chemistry or enzymatic catalysis could accelerate preclinical studies.

Target Identification

Proteomic profiling and molecular docking studies are needed to identify binding partners such as EGFR or PD-L1 .

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